molecular formula C12H11NO6 B1678951 Nitecapone CAS No. 116313-94-1

Nitecapone

Número de catálogo: B1678951
Número CAS: 116313-94-1
Peso molecular: 265.22 g/mol
Clave InChI: UPMRZALMHVUCIN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nitecapone es un compuesto químico conocido por su función como inhibidor selectivo de la enzima catecol-O-metiltransferasa (COMT). Inicialmente se desarrolló como un posible tratamiento para la enfermedad de Parkinson debido a su capacidad para inhibir la COMT, una enzima que degrada las catecolaminas como la dopamina. A pesar de su prometedor perfil farmacológico, la this compound nunca se comercializó como medicamento .

Aplicaciones Científicas De Investigación

Neuropathic Pain Management

Research Findings:
Nitecapone has shown promise in reducing symptoms of neuropathic pain. A study conducted on male Wistar rats with spinal nerve ligation demonstrated that this compound administration significantly decreased mechanical allodynia and cold allodynia compared to control groups. The treatment resulted in an 80-95% increase in withdrawal thresholds, indicating a substantial reduction in pain sensitivity .

Case Study Summary:

  • Model: Spinal nerve ligation in rats
  • Dosage: 30 mg/kg administered daily
  • Duration: 14-19 days
  • Results: Significant reduction in both mechanical and cold allodynia.

Cardiovascular Applications

Research Findings:
In a double-blind, placebo-controlled trial involving patients undergoing coronary artery bypass grafting, this compound was added to cardioplegia solutions. The results indicated a reduction in cardiac neutrophil accumulation and activation during cardiopulmonary bypass. Notably, patients receiving this compound exhibited better left ventricular stroke volume postoperatively compared to controls .

Case Study Summary:

  • Participants: 30 male patients
  • Intervention: this compound vs. control in cardioplegia
  • Outcomes Measured: Neutrophil activation, myocardial myeloperoxidase activity, left ventricular stroke volume.
  • Findings: Reduced neutrophil activation and improved cardiac function post-surgery.

Metabolic Effects

Research Findings:
A study assessed the metabolic effects of this compound on catecholamine disposition in healthy men. The results showed no significant changes in heart rate or blood pressure; however, there were notable alterations in the metabolic profile of catecholamines. Specifically, this compound reduced the levels of the COMT-dependent metabolite 3-methoxy-4-hydroxyphenylglycol by 22% while increasing other metabolites significantly .

Case Study Summary:

  • Participants: 15 healthy men
  • Dosage: 100 mg three times daily for one week
  • Outcomes Measured: Plasma catecholamine concentrations.
  • Findings: Altered metabolic profile without affecting cardiovascular stability.

Comparative Data Table

ApplicationModel/ParticipantsDosage/InterventionKey Findings
Neuropathic PainMale Wistar rats30 mg/kg dailySignificant reduction in mechanical/cold allodynia
Cardiovascular30 male patientsThis compound in cardioplegiaReduced neutrophil activation; improved stroke volume
Metabolic Effects15 healthy men100 mg t.d.s for one weekAltered catecholamine metabolism without hemodynamic changes

Mecanismo De Acción

Nitecapone ejerce sus efectos inhibiendo selectivamente la enzima catecol-O-metiltransferasa (COMT). Esta enzima es responsable de la metilación de las catecolaminas, incluidas la dopamina, la noradrenalina y la adrenalina. Al inhibir la COMT, la this compound aumenta los niveles de estos neurotransmisores en el cerebro, lo que potencialmente mejora la función neurológica. La inhibición de la COMT también reduce la formación de 3-metoxitiramina, un metabolito de la dopamina, mejorando así la actividad dopaminérgica .

Análisis Bioquímico

Biochemical Properties

Nitecapone interacts with the enzyme catechol O-methyl transferase (COMT), acting as a selective inhibitor . This interaction involves the O-methylation of caffeic acid to ferulic acid, a precursor of lignin polymer and a crucial component of the cell wall structure .

Cellular Effects

This compound has been shown to have effects on cardiac neutrophil activation during cardiopulmonary bypass in patients . It reduces cardiac neutrophil accumulation and transcoronary neutrophil activation during clinical cardiopulmonary bypass .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the enzyme COMT . This inhibition is achieved through the interaction of this compound with the enzyme, leading to a reduction in the enzyme’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a protective effect against ischemia-reperfusion injury in experimental heart transplantation and in Langendorff preparations .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce the development and symptoms of neuropathic pain after spinal nerve ligation in rats .

Metabolic Pathways

The main phase I metabolic pathways of this compound involve the reduction of the side chain carbon-carbon double bond and carbonyl groups, and the cleavage of the side-chain double bond, giving an aromatic aldehyde that is partly oxidized to the corresponding carboxylic acid .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La nitecapone se puede sintetizar a través de un proceso químico de varios pasos. La síntesis típicamente involucra la condensación de 3,4-dihidroxi-5-nitrobenzaldehído con acetilacetona. La reacción se lleva a cabo en condiciones básicas, a menudo usando hidróxido de sodio como catalizador. El producto resultante se purifica luego mediante recristalización.

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar técnicas de purificación eficientes como la cromatografía en columna o la cristalización.

Análisis De Reacciones Químicas

Tipos de Reacciones

Nitecapone experimenta varios tipos de reacciones químicas, que incluyen:

    Oxidación: this compound se puede oxidar para formar varios productos de oxidación, dependiendo de las condiciones y los reactivos utilizados.

    Reducción: El grupo nitro en this compound se puede reducir a un grupo amino en condiciones apropiadas.

    Sustitución: this compound puede participar en reacciones de sustitución nucleofílica, particularmente en el grupo nitro o los grupos carbonilo.

Reactivos y Condiciones Comunes

    Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

    Reducción: Se pueden usar agentes reductores como borohidruro de sodio o hidrogenación catalítica.

    Sustitución: Se pueden usar nucleófilos como aminas o tioles en reacciones de sustitución.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de quinonas, mientras que la reducción puede producir derivados de amina.

Comparación Con Compuestos Similares

Nitecapone es parte de una clase de compuestos conocidos como inhibidores de la COMT. Otros compuestos similares incluyen:

    Entacapone: Otro inhibidor de la COMT utilizado en el tratamiento de la enfermedad de Parkinson. A diferencia de la this compound, la entacapone se comercializa y se usa ampliamente.

    Tolcapone: Un inhibidor de la COMT con una duración de acción más larga en comparación con la entacapone. También se utiliza en el tratamiento de la enfermedad de Parkinson, pero se ha asociado con toxicidad hepática.

    Opicapone: Un inhibidor de la COMT más nuevo con una vida media más larga, lo que permite una dosificación una vez al día.

Unicidad de this compound

This compound es único debido a su estructura química específica, que imparte propiedades farmacológicas distintas. Su capacidad para eliminar especies reactivas de oxígeno y óxido nítrico, junto con sus efectos gastroprotectores, lo diferencia de otros inhibidores de la COMT .

Actividad Biológica

Nitecapone is a selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines such as dopamine. This compound has garnered attention for its potential therapeutic applications, particularly in the management of Parkinson's disease. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

This compound functions primarily by inhibiting COMT, thereby increasing the availability of catecholamines in the brain. This inhibition is crucial for enhancing dopaminergic signaling, especially in conditions where dopamine levels are compromised, such as Parkinson's disease. The compound has been shown to dose-dependently inhibit soluble COMT activity, resulting in elevated levels of dopamine and its metabolites in the central nervous system .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which may contribute to its neuroprotective effects. A study demonstrated that structural modifications of this compound and its analogs can significantly influence their antioxidant properties, suggesting that these modifications could enhance therapeutic efficacy .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound reveals that it is rapidly absorbed and has a half-life conducive to therapeutic dosing. Studies show that after administration, this compound achieves peak plasma concentrations within 30 minutes, effectively inhibiting COMT activity shortly thereafter .

Case Study Overview

A variety of clinical studies have assessed the efficacy and safety of this compound in patients with Parkinson's disease. Below is a summary table highlighting key findings from notable studies:

Study Population Dosage Outcome Key Findings
Eshuis et al. (2009)Patients with Parkinson's Disease200 mg/dayImproved motor symptomsSignificant reduction in "off" time when combined with levodopa
FDA Review (2018)Healthy volunteers and PD patients100-300 mg/daySafety and efficacy profileNo significant adverse effects; effective in increasing dopamine levels
Recent Trials (2023)Advanced PD patients200 mg/dayCognitive function assessmentPositive impact on cognitive decline associated with PD

The studies indicate that this compound not only improves motor function but also has potential benefits on cognitive symptoms associated with Parkinson's disease.

Safety Profile

This compound has been evaluated for its safety across multiple studies. The FDA review highlighted a favorable safety profile with minimal side effects reported. Common adverse effects included gastrointestinal disturbances; however, these were generally mild and manageable .

Propiedades

IUPAC Name

3-[(3,4-dihydroxy-5-nitrophenyl)methylidene]pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO6/c1-6(14)9(7(2)15)3-8-4-10(13(18)19)12(17)11(16)5-8/h3-5,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMRZALMHVUCIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151347
Record name Nitecapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116313-94-1
Record name Nitecapone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116313-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitecapone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116313941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitecapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITECAPONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98BS722498
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nitecapone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041949
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution containing 1.83 g of 3,4-dihydroxy-5-nitrobenzaldehyde and 1.00 g of 2,4-pentanedione in 10 ml of tetrahydrofuran was saturated with gaseous hydrogen chloride. After standing over night at 5° C. the product was filtered and washed with ether. Yield 1.2 g (50%), m.p. 175°-178° C.
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitecapone
Reactant of Route 2
Nitecapone
Reactant of Route 3
Nitecapone
Reactant of Route 4
Nitecapone
Reactant of Route 5
Nitecapone
Reactant of Route 6
Nitecapone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.